Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-azaspiro[35]nonane-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H19NO2·HCl It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride typically involves multiple steps. One common method starts with N-Boc-4-piperidone as the raw material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. This intermediate is then reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature. Finally, the Boc group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target product with high purity .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reagents and raw materials used are economical and readily available, and the process is designed to be simple and efficient, making it suitable for batch production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions typically produce alcohols or amines.
Scientific Research Applications
Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride can be compared with other similar compounds, such as:
2-Azaspiro[3.5]nonane hydrochloride: This compound has a similar spirocyclic structure but lacks the ethyl ester group.
2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride: This compound contains a sulfur atom in the ring structure, which imparts different chemical properties.
tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: This compound has a tert-butyl ester group and a hydroxyl group, making it structurally distinct
These comparisons highlight the unique structural features and potential applications of this compound.
Properties
Molecular Formula |
C11H20ClNO2 |
---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)9-7-11(8-9)3-5-12-6-4-11;/h9,12H,2-8H2,1H3;1H |
InChI Key |
UYKKEZQJYRLXJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.